4-Methylbenzenesulfonyl fluoride, also known as p-toluenesulfonyl fluoride, is an organic compound with the molecular formula C₇H₇FO₂S. It is a colorless to pale yellow solid that is soluble in organic solvents. This compound features a sulfonyl fluoride functional group attached to a methyl-substituted aromatic ring, making it an important reagent in organic synthesis and medicinal chemistry.
p-TSF is a corrosive and toxic compound. It can cause irritation and burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is also a lachrymator, meaning it induces tear production.
The biological activity of 4-methylbenzenesulfonyl fluoride has been explored in the context of its use as a pharmacological tool. It is known to inhibit serine proteases, which are enzymes that play critical roles in various biological processes. This inhibition can be leveraged in drug discovery and development to target specific pathways involved in diseases such as cancer and inflammation .
Several methods exist for synthesizing 4-methylbenzenesulfonyl fluoride:
4-Methylbenzenesulfonyl fluoride finds applications in:
Studies have indicated that 4-methylbenzenesulfonyl fluoride interacts effectively with various nucleophiles, leading to the formation of sulfonamides. Its behavior in visible-light-mediated reactions has highlighted its utility in late-stage functionalization processes, showcasing its versatility as a reagent in synthetic chemistry .
Several compounds share structural similarities with 4-methylbenzenesulfonyl fluoride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Benzene sulfonyl chloride | C₆H₅SO₂Cl | More reactive than the corresponding fluoride |
4-Chlorobenzenesulfonyl fluoride | C₇H₆ClO₂S | Exhibits different reactivity patterns |
4-Fluorobenzenesulfonyl chloride | C₇H₆FClO₂S | Useful for fluorination reactions |
4-(Trifluoromethyl)benzenesulfonyl fluoride | C₈H₄F₃O₂S | Increased lipophilicity and potential biological activity |
The uniqueness of 4-methylbenzenesulfonyl fluoride lies in its balance between reactivity and stability, making it suitable for various synthetic applications without excessive side reactions. Its ability to act as both a sulfonylating agent and an inhibitor of specific enzymes further distinguishes it from other similar compounds.
4-Methylbenzenesulfonyl fluoride exhibits well-defined crystalline characteristics that contribute to its chemical stability and reactivity profile [1]. The compound crystallizes as a white to light yellow powder or crystalline solid at room temperature, demonstrating a stable crystalline lattice structure [1] [3]. The molecular geometry features a sulfonyl fluoride functional group attached to a methyl-substituted benzene ring, with the fluorine atom bonding directly to the sulfur center [3].
The solid-state structure is characterized by a density ranging from 1.276 to 1.3 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [3] [4]. The refractive index of 1.503 provides insight into the optical properties and electronic density distribution within the crystalline matrix [4]. X-ray diffraction studies of related sulfonamide derivatives synthesized from 4-methylbenzenesulfonyl chloride have revealed orthorhombic space group characteristics with specific cell parameters, suggesting similar structural motifs may be present in the fluoride analog [7].
The crystalline form exhibits moisture sensitivity, requiring storage under inert gas conditions to maintain structural integrity [1]. This sensitivity indicates that the crystal lattice may contain sites vulnerable to hydrolytic attack, particularly around the sulfonyl fluoride moiety [1].
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Solid | [1] |
Appearance | White to light yellow powder/crystal | [1] [3] |
Density (g/cm³) | 1.276-1.3 | [3] [4] |
Refractive Index | 1.503 | [4] |
Crystal Stability | Moisture sensitive | [1] |
The thermal properties of 4-methylbenzenesulfonyl fluoride demonstrate characteristic behavior consistent with aromatic sulfonyl fluoride compounds [1] [4]. The melting point has been consistently reported across multiple sources as ranging from 40.0 to 44.0 degrees Celsius, with the most frequently cited value being 42 degrees Celsius [1] [19] [20]. This relatively low melting point indicates moderate intermolecular forces within the crystalline lattice structure [1].
The boiling point behavior exhibits pressure-dependent characteristics typical of organic compounds with moderate molecular weight [4] [22]. At standard atmospheric pressure (760 millimeters of mercury), the compound boils at 233.0 degrees Celsius [4]. Under reduced pressure conditions of 16 millimeters of mercury, the boiling point decreases significantly to 112 degrees Celsius, demonstrating the expected inverse relationship between pressure and boiling temperature [3] [22].
The flash point of 105.6 to 106 degrees Celsius provides important information about the thermal stability and volatility characteristics of the compound [1] [4] [19]. The relatively high flash point compared to the melting point indicates substantial thermal stability over a wide temperature range before reaching conditions that could support combustion [1] [4].
Thermal Property | Temperature (°C) | Pressure Conditions | Reference |
---|---|---|---|
Melting Point | 40-44 | Atmospheric | [1] [3] [4] [19] [20] |
Boiling Point | 233.0 ± 0.0 | 760 mmHg | [4] |
Boiling Point | 112 | 16 mmHg | [3] [22] |
Flash Point | 105.6-106 | Atmospheric | [1] [4] [19] [20] |
The solubility characteristics of 4-methylbenzenesulfonyl fluoride reflect the compound's amphiphilic nature, combining hydrophobic aromatic character with polar sulfonyl fluoride functionality [2] [5]. In aqueous systems, the compound undergoes hydrolysis rather than simple dissolution, indicating chemical reactivity with water molecules that precludes stable aqueous solutions [4] [5] [22].
Organic solvent systems demonstrate significantly different solubility profiles [2]. The compound exhibits high solubility in dimethyl sulfoxide, methanol, and acetonitrile, indicating favorable interactions with polar aprotic and protic organic solvents [2]. This solubility pattern suggests that the polar sulfonyl fluoride group dominates the solvation behavior despite the presence of the hydrophobic aromatic ring system [2].
The limited water solubility combined with good organic solvent solubility creates specific handling requirements for synthetic applications [2]. The hydrolytic instability in aqueous environments necessitates careful selection of reaction conditions and solvent systems for chemical transformations [2] [5]. The favorable solubility in polar organic solvents enables efficient purification and characterization procedures using standard organic chemistry techniques [2].
Solvent System | Solubility Behavior | Stability | Reference |
---|---|---|---|
Water | Hydrolyzes | Unstable | [4] [5] [22] |
Dimethyl Sulfoxide | High solubility | Stable | [2] |
Methanol | High solubility | Stable | [2] |
Acetonitrile | High solubility | Stable | [2] |
Proton nuclear magnetic resonance spectroscopy of 4-methylbenzenesulfonyl fluoride in deuterated chloroform reveals characteristic aromatic and aliphatic signal patterns [8] [9] [10]. The aromatic protons appear as two distinct doublets at 7.92 parts per million (coupling constant 8.3 hertz, 2 hydrogen atoms) and 7.44 parts per million (coupling constant 8.3 hertz, 2 hydrogen atoms), indicating the para-substitution pattern on the benzene ring [8] [9]. The methyl group protons appear as a singlet at 2.48 parts per million (3 hydrogen atoms), characteristic of an aromatic methyl substituent [9] [10].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework [8] [9] [10]. The spectrum displays signals at 147.2, 130.2, 130.0, 128.5, and 21.9 parts per million, corresponding to the various aromatic carbon environments and the methyl carbon [8] [9]. The chemical shift pattern confirms the para-disubstituted benzene ring structure with the expected electronic effects of both the methyl and sulfonyl fluoride substituents [8] [9].
Fluorine-19 nuclear magnetic resonance spectroscopy shows a characteristic signal at 66.5 parts per million, which is typical for sulfonyl fluoride functional groups [8] [9] [10]. This chemical shift position reflects the highly deshielded nature of the fluorine atom due to the electron-withdrawing effects of the sulfonyl group [8] [9].
Infrared spectroscopic analysis reveals key vibrational frequencies characteristic of the functional groups present in 4-methylbenzenesulfonyl fluoride [13]. The spectrum displays bands corresponding to carbon-hydrogen stretching vibrations, sulfur-oxygen double bond stretching, sulfur-fluorine stretching, and aromatic carbon-carbon stretching modes [13]. The specific frequencies provide fingerprint identification for the compound and confirm the presence of the sulfonyl fluoride moiety [13].
Mass spectrometric analysis using electron ionization conditions produces a molecular ion peak at mass-to-charge ratio 174, corresponding to the molecular weight of the compound [23]. High-resolution mass spectrometry provides an exact mass determination of 174.0151 for the molecular formula carbon-7 hydrogen-7 fluorine-1 oxygen-2 sulfur-1 [23].
Spectroscopic Method | Key Signals/Peaks | Assignment | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | 7.92 (d, 2H), 7.44 (d, 2H), 2.48 (s, 3H) | Aromatic and methyl protons | [8] [9] [10] |
¹³C Nuclear Magnetic Resonance | 147.2, 130.2, 130.0, 128.5, 21.9 | Carbon framework | [8] [9] [10] |
¹⁹F Nuclear Magnetic Resonance | 66.5 | Sulfonyl fluoride | [8] [9] [10] |
Mass Spectrometry | 174 (molecular ion) | Molecular weight | [23] |
Computational chemistry studies of 4-methylbenzenesulfonyl fluoride and related sulfonyl fluoride compounds provide valuable insights into electronic structure and molecular orbital characteristics [14] [15]. Density functional theory calculations reveal the electronic distribution within the molecule, particularly focusing on the frontier molecular orbitals that govern chemical reactivity [14] [15].
The highest occupied molecular orbital exhibits significant electron density localized on the aromatic ring system and the oxygen atoms of the sulfonyl group [14]. This distribution reflects the electron-donating character of the methyl substituent and the electron-withdrawing nature of the sulfonyl fluoride moiety [14]. The lowest unoccupied molecular orbital shows substantial contribution from the sulfur-fluorine bond region, indicating this area as a primary site for nucleophilic attack [14] [15].
Molecular orbital calculations demonstrate the polarization effects within the sulfonyl fluoride functional group [15]. The sulfur-fluorine bond exhibits significant ionic character, with the fluorine atom bearing substantial negative charge density [15]. This electronic arrangement explains the high reactivity of the sulfonyl fluoride group toward nucleophilic substitution reactions [15].
The computational studies also reveal the influence of the para-methyl substituent on the overall electronic structure [14] [15]. The methyl group provides electron density to the aromatic ring through inductive and hyperconjugative effects, which modulates the electrophilicity of the sulfonyl fluoride center [14]. These electronic effects contribute to the specific reactivity profile observed for this compound compared to unsubstituted benzenesulfonyl fluoride [15].
Corrosive;Irritant